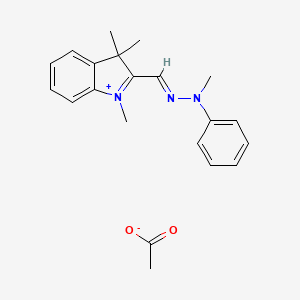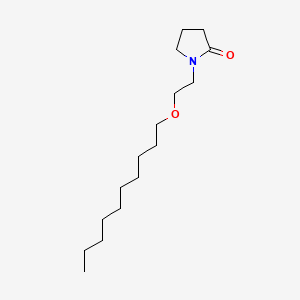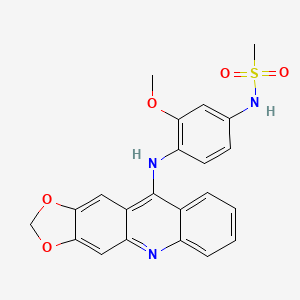
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The dioxoloacridine moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes . The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-3-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-(1,3-dioxolo(4,5-b)acridin-10-ylamino)phenyl)methanesulfonamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.
2-(7-nitro-(1,3-dioxolo(4,5-b)acridin-10-ylamino)-ethanol: Contains a nitro group and an ethanol moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
141991-27-7 |
|---|---|
分子式 |
C22H19N3O5S |
分子量 |
437.5 g/mol |
IUPAC名 |
N-[4-([1,3]dioxolo[4,5-b]acridin-10-ylamino)-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H19N3O5S/c1-28-19-9-13(25-31(2,26)27)7-8-17(19)24-22-14-5-3-4-6-16(14)23-18-11-21-20(10-15(18)22)29-12-30-21/h3-11,25H,12H2,1-2H3,(H,23,24) |
InChIキー |
HKVYASRWUBYOMA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=C4C(=CC3=NC5=CC=CC=C52)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
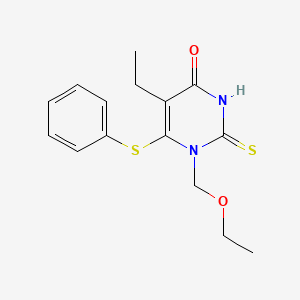
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
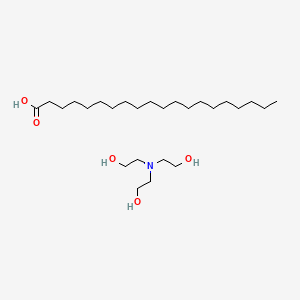
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
